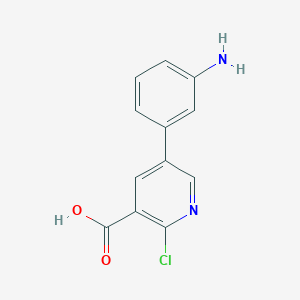
5-(2-Hydroxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyphenyl)picolinic acid (5-HPPA) is an organic compound with a molecular formula of C7H7NO3. It belongs to the family of pyridines, which are aromatic heterocyclic compounds with a benzene ring and a nitrogen atom in the ring. 5-HPPA is a white or yellowish solid, soluble in water, and insoluble in organic solvents. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other compounds.
作用機序
The exact mechanism of action of 5-(2-Hydroxyphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the regulation of neurotransmission. In addition, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species.
Biochemical and Physiological Effects
5-(2-Hydroxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have antioxidant activity, as well as anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
The main advantage of using 5-(2-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments is its low toxicity. It has been shown to be non-toxic to cells, making it a safe and effective compound for use in laboratory experiments. However, one limitation is that it is not very soluble in organic solvents, making it difficult to use in some experiments.
将来の方向性
Future research on 5-(2-Hydroxyphenyl)picolinic acid, 95% could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research could be conducted to determine its effects on other enzymes and its potential as an antioxidant. Further research could also be conducted to explore its potential as an anti-inflammatory and anti-cancer agent. Finally, further research could be conducted to explore its potential as a food preservative.
合成法
5-(2-Hydroxyphenyl)picolinic acid, 95% can be synthesized from the reaction of phenol with pyridine in the presence of an acid catalyst. The reaction proceeds in two steps. In the first step, the phenol and pyridine react to form a pyridinium salt. In the second step, the salt is hydrolyzed to form 5-(2-Hydroxyphenyl)picolinic acid, 95%. The yield of the reaction is typically around 90%.
科学的研究の応用
5-(2-Hydroxyphenyl)picolinic acid, 95% has been studied as a potential drug for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. It has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 5-(2-Hydroxyphenyl)picolinic acid, 95% has been studied as an antioxidant, as well as for its ability to inhibit the growth of bacteria, fungi, and viruses.
特性
IUPAC Name |
5-(2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)8-5-6-10(12(15)16)13-7-8/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBKYCJRGSCVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














